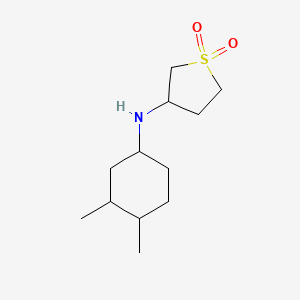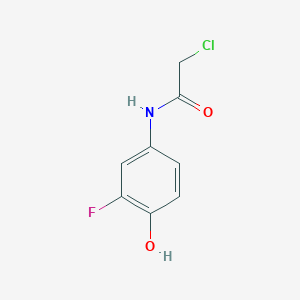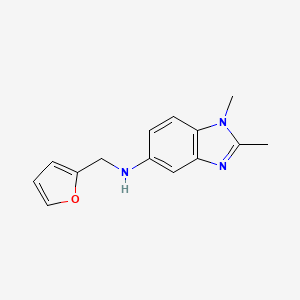
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid, also known as CPCC, is a synthetic compound that has been studied for its potential therapeutic applications. CPCC is a cyclic amino acid derivative that has been shown to have anti-inflammatory and analgesic effects in animal models.
Mécanisme D'action
The mechanism of action of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid involves the inhibition of the NF-κB signaling pathway, which is a key regulator of the inflammatory response. 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent downregulation of pro-inflammatory gene expression.
Biochemical and Physiological Effects:
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been shown to have a low toxicity profile, making it a promising compound for further research. However, more studies are needed to determine the long-term effects of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid on the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has limitations in terms of its stability and solubility, which can affect its efficacy in certain experimental settings.
Orientations Futures
Future research on 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid could focus on its potential therapeutic applications in the treatment of various inflammatory conditions. In addition, more studies are needed to determine the long-term effects of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid on the body. Further optimization of the synthesis method could also lead to the development of more potent and effective derivatives of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid.
Méthodes De Synthèse
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-cyanoaniline with cyclopentanone. The resulting intermediate is then reacted with an acid chloride to form the final product. The synthesis of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been optimized to increase yield and purity, making it a viable compound for further research.
Applications De Recherche Scientifique
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been studied for its potential therapeutic applications in the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been shown to have analgesic effects in animal models, indicating its potential use as a pain reliever.
Propriétés
IUPAC Name |
2-(4-cyanoanilino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-8-9-4-6-10(7-5-9)15-12-3-1-2-11(12)13(16)17/h4-7,11-12,15H,1-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCUWMPJAMCYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC2=CC=C(C=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)
![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)

![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)



![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)